

# Application Notes: Studying P2Y<sub>1</sub> Receptor-Mediated Calcium Mobilization

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## Compound of Interest

Compound Name: PSB-KK1445

Cat. No.: B2609066

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Topic: P2Y<sub>1</sub> Receptor Antagonism in Calcium Mobilization Studies

Audience: Researchers, scientists, and drug development professionals.

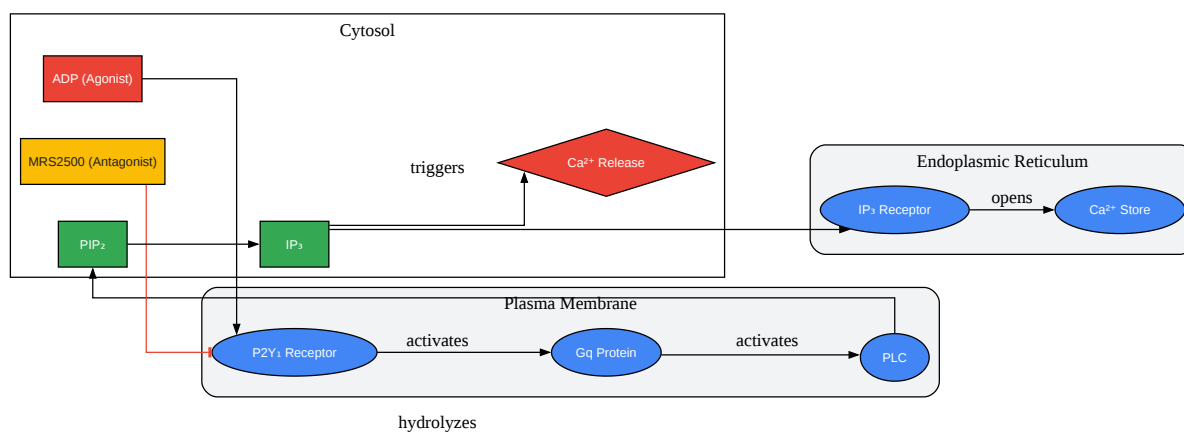
Introduction:

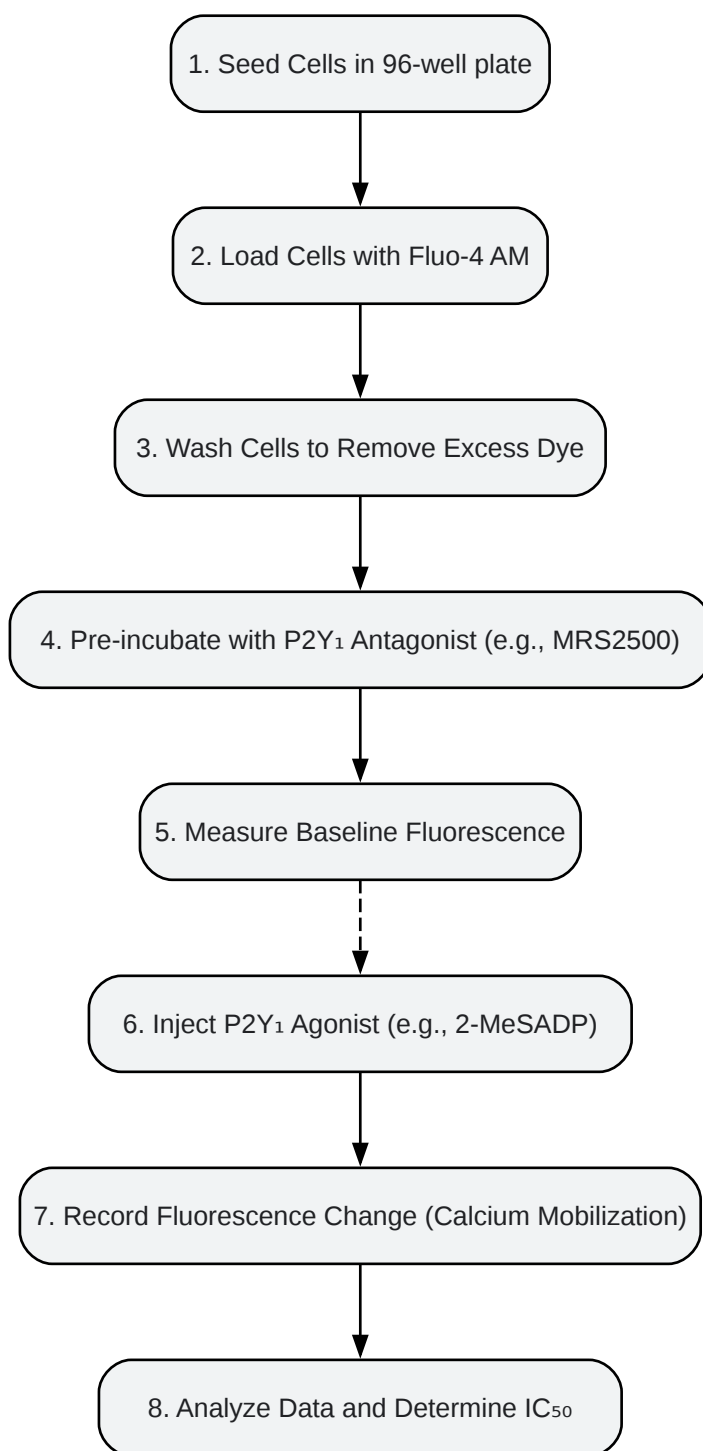
The P2Y<sub>1</sub> receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a key player in numerous physiological processes, including platelet aggregation and neurotransmission.[1] Its activation triggers a signaling cascade that leads to an increase in intracellular calcium ([Ca<sup>2+</sup>]<sub>i</sub>), making it a significant therapeutic target.[2][3] These application notes provide a detailed guide for studying the inhibition of P2Y<sub>1</sub> receptor-mediated calcium mobilization, a critical step in the pharmacological profiling of novel P2Y<sub>1</sub> antagonists. While the initial query mentioned **PSB-KK1445**, current pharmacological data identifies it as a selective agonist for the GPR18 receptor, a cannabinoid-like orphan GPCR.[4] Therefore, for the purpose of these notes, we will focus on a well-characterized and selective P2Y<sub>1</sub> antagonist, MRS2500, as a representative compound for outlining experimental protocols and data presentation.[1][5]

## P2Y<sub>1</sub> Receptor Signaling Pathway

Activation of the P2Y<sub>1</sub> receptor by its endogenous agonist ADP initiates a well-defined signaling pathway.[2] The receptor is predominantly coupled to the Gq class of G proteins.[1] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC).[2][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers:

inositol 1,4,5-trisphosphate ( $\text{IP}_3$ ) and diacylglycerol (DAG).[2][6]  $\text{IP}_3$  binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium, which can be visualized and quantified using calcium-sensitive fluorescent dyes.[6][7]





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